(-)-Cyclorphan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

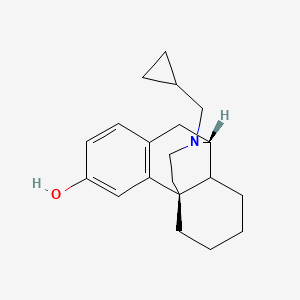

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(1R,9R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17?,19-,20-/m1/s1 |

InChI Key |

NLBUEDSBXVNAPB-IPNZSQQUSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN([C@@H](C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of (-)-Cyclorphan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, exhibiting a unique combination of activities at multiple receptor systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with opioid, N-methyl-D-aspartate (NMDA), and sigma receptors. Detailed information on its receptor binding affinity, functional activity, and downstream signaling pathways is presented. This document is intended to serve as a resource for researchers and drug development professionals interested in the intricate pharmacology of this compound.

Receptor Binding Profile

This compound displays a broad receptor interaction profile, with notable affinity for several key central nervous system receptors. Its binding affinity (Ki) has been characterized in various in vitro studies, revealing a high affinity for the kappa-opioid receptor (KOR), moderate affinity for the mu-opioid receptor (MOR) and NMDA receptor, and lower affinity for the delta-opioid receptor (DOR) and sigma receptors.[1]

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Opioid Receptors | ||||

| Mu-Opioid (MOR) | This compound | 1.1 | Guinea Pig Brain | [1] |

| Kappa-Opioid (KOR) | This compound | 0.15 | Guinea Pig Brain | [1] |

| Delta-Opioid (DOR) | This compound | 11.2 | Guinea Pig Brain | [1] |

| Ionotropic Receptor | ||||

| NMDA | This compound | 46 | Rat Brain | [1] |

| Sigma Receptors | ||||

| Sigma-1 (σ1) | This compound | 344 | Rat Brain | [1] |

| Sigma-2 (σ2) | This compound | >10,000 | Rat Brain | [1] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and tissue preparation.

Functional Activity

The functional consequences of this compound's binding to its target receptors are multifaceted, defining its overall pharmacological effects. It acts as a full agonist at the KOR, a weak partial agonist or antagonist at the MOR, and an agonist at the DOR.[2] Additionally, it functions as a non-competitive antagonist at the NMDA receptor.[3][4][5][6][7]

Table 2: Functional Activity Parameters (EC50/IC50, Emax) of this compound

| Receptor | Assay Type | Parameter | Value | Cell Line/Tissue | Reference |

| KOR | [³⁵S]GTPγS Binding | EC₅₀ | ~2.4 nM | CHO-mKOR cells | [8] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ~80% (vs. U-50,488H) | CHO-mKOR cells | [8] | |

| MOR | [³⁵S]GTPγS Binding | EC₅₀ | ~73 nM | CHO-hMOR cells | [8] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ~45% (vs. DAMGO) | CHO-hMOR cells | [8] | |

| DOR | [³⁵S]GTPγS Binding | EC₅₀ | ~23 nM | mDOR-CHO cells | [9] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ~27% (vs. SNC80) | mDOR-CHO cells | [9] | |

| MOR | cAMP Inhibition | IC₅₀ | Not explicitly found for this compound | - | - |

| NMDA Receptor | Electrophysiology | IC₅₀ | Not explicitly found for this compound | - | - |

Note: EC₅₀, IC₅₀, and Eₘₐₓ values are highly dependent on the specific assay and cellular context.

Signaling Pathways

The diverse functional activities of this compound translate into the modulation of distinct intracellular signaling cascades.

Kappa-Opioid Receptor (KOR) Agonism

As a KOR agonist, this compound activates Gαi/o-coupled signaling pathways.[10] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] The activated Gβγ subunits can also modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[11][12] Downstream of these events, KOR activation can influence mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, which can be either G-protein or β-arrestin dependent.[10][12]

Mu-Opioid Receptor (MOR) Antagonism/Weak Partial Agonism

In its role as a MOR antagonist or weak partial agonist, this compound competes with and blocks the action of endogenous or exogenous MOR agonists.[2] By preventing the activation of Gαi/o proteins, it inhibits the canonical MOR signaling cascade, thereby blocking the inhibition of adenylyl cyclase and the modulation of ion channels that would normally be induced by a full agonist.[13][14][15] This leads to a disinhibition of neuronal activity.

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor.[1][5] It is thought to bind within the ion channel pore, thereby physically obstructing the influx of Ca²⁺ and Na⁺ ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[3][4] This blockade of ion flow prevents excessive neuronal excitation and downstream signaling cascades associated with NMDA receptor activation, such as the activation of calcium-dependent enzymes and gene transcription.[16]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.

-

Objective: To quantify the affinity of this compound for MOR, KOR, DOR, NMDA, and sigma receptors.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human or rodent receptor of interest.[17][18][19]

-

Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]Naltrindole (for DOR), [³H]MK-801 (for NMDA), and --INVALID-LINK---Pentazocine (for σ1).[1][17]

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]

-

Glass fiber filters (e.g., Whatman GF/B).[20]

-

Scintillation counter.[20]

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[3]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[3]

-

Wash the filters with ice-cold wash buffer.[3]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.[20]

-

-

Workflow Diagram:

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-protein-coupled receptors.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist or partial agonist at opioid receptors.

-

Materials:

-

Procedure:

-

Pre-incubate cell membranes with GDP and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.[24]

-

Terminate the reaction by rapid filtration.[24]

-

Measure the amount of [³⁵S]GTPγS bound to the membranes.

-

Plot the specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.[25]

-

-

Workflow Diagram:

cAMP Inhibition Assay

This assay assesses the functional consequence of Gαi/o-coupled receptor activation.

-

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

-

Materials:

-

Procedure:

-

Treat cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.[26]

-

Incubate for a specified time (e.g., 30 minutes).[17]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

-

Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

-

-

Workflow Diagram:

ERK1/2 Phosphorylation Assay (Western Blot)

This assay investigates the effect of this compound on a key downstream signaling pathway.

-

Objective: To determine if this compound modulates the phosphorylation of ERK1/2.

-

Materials:

-

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells and collect the protein lysate.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.[28]

-

-

Workflow Diagram:

Conclusion

This compound possesses a complex and multifaceted mechanism of action, characterized by its interactions with multiple receptor systems. Its high affinity and full agonism at the KOR, combined with its antagonistic or weak partial agonistic activity at the MOR and its antagonism of the NMDA receptor, contribute to a unique pharmacological profile. This intricate interplay of activities at different receptors and their downstream signaling pathways underscores the complexity of its potential therapeutic and adverse effects. A thorough understanding of this mechanism is crucial for the rational design and development of novel therapeutics targeting these receptor systems. This technical guide provides a foundational understanding of this compound's pharmacology, intended to aid researchers in their exploration of this and related compounds.

References

- 1. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclorphan - Wikipedia [en.wikipedia.org]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Video: Opioid Receptors: Overview [jove.com]

- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 15. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Evidence for a mu-delta opioid receptor complex in CHO cells co-expressing mu and delta opioid peptide receptors [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 31. mdpi.com [mdpi.com]

(-)-Cyclorphan: A Comprehensive Technical Guide to its Synthesis and Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-Cyclorphan, a morphinan (B1239233) derivative first synthesized in the 1960s, represents a significant milestone in opioid pharmacology.[1] Its unique pharmacological profile, characterized by potent kappa-opioid receptor (KOR) agonism and mixed effects at the mu-opioid receptor (MOR), has made it a valuable tool for neuroscience research and a subject of interest in the development of novel therapeutics.[1][2] This technical guide provides a detailed overview of the synthesis and discovery of this compound, including experimental protocols, quantitative pharmacological data, and a review of its mechanism of action.

Discovery and Pharmacological Profile

This compound, chemically known as (-)-3-hydroxy-N-cyclopropylmethylmorphinan, was first synthesized in 1964.[1] It emerged from research programs aimed at developing potent analgesics with a reduced side-effect profile compared to morphine. While it demonstrated strong analgesic properties in clinical trials, its development was halted due to psychotomimetic effects, a hallmark of KOR agonism.[1]

The pharmacological activity of this compound is complex, with interactions at multiple opioid receptor subtypes. It is a potent agonist at the KOR, a weak partial agonist or antagonist at the MOR, and has a significantly lower affinity for the delta-opioid receptor (DOR).[1][2] Furthermore, studies have revealed that this compound and its enantiomers can interact with other central nervous system targets, including the N-methyl-D-aspartate (NMDA) receptor and sigma receptors, although with lower affinity.[3]

Quantitative Pharmacological Data

The following table summarizes the receptor binding affinities of this compound for various opioid and non-opioid receptors.

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Mu-opioid (MOR) | [³H]-DAMGO | Guinea pig brain membranes | 1.2 | [4] |

| Kappa-opioid (KOR) | [³H]-U69,593 | Guinea pig brain membranes | 0.6 | [4] |

| Delta-opioid (DOR) | [³H]-DPDPE | Guinea pig brain membranes | 45 | [4] |

| NMDA | [³H]-MK-801 | Rat cortical membranes | 23 | [3] |

| Sigma 1 | (+)-[³H]SKF-10047 | Guinea pig brain membranes | 344 | [3] |

| Sigma 2 | [³H]-DTG | Guinea pig brain membranes | >10,000 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a semi-synthetic approach starting from readily available morphinan precursors, such as levorphanol (B1675180) ((−)-3-hydroxy-N-methylmorphinan). The key transformations involve the N-demethylation of the tertiary amine followed by N-alkylation with a cyclopropylmethyl group.

Experimental Protocol: Synthesis from Levorphanol

Step 1: N-Demethylation of Levorphanol to Norlevorphanol (B8719409)

A common method for the N-demethylation of morphinans is the von Braun reaction using cyanogen (B1215507) bromide, followed by hydrolysis of the resulting cyanamide.

-

Materials: Levorphanol, cyanogen bromide, anhydrous chloroform (B151607), hydrochloric acid, sodium hydroxide (B78521).

-

Procedure:

-

To a solution of levorphanol in anhydrous chloroform, add a solution of cyanogen bromide in anhydrous chloroform dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

To the resulting residue, add a solution of hydrochloric acid and reflux for 48 hours to hydrolyze the N-cyanamide intermediate.

-

Cool the reaction mixture and basify with a sodium hydroxide solution to precipitate the crude norlevorphanol.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: N-Alkylation of Norlevorphanol with Cyclopropylmethyl Bromide

The secondary amine of norlevorphanol is then alkylated to introduce the cyclopropylmethyl group.

-

Materials: Norlevorphanol, cyclopropylmethyl bromide, potassium carbonate, anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a solution of norlevorphanol in anhydrous DMF, add potassium carbonate and cyclopropylmethyl bromide.

-

Heat the reaction mixture at 80°C for 12 hours.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent.

-

Pharmacological Characterization: Experimental Protocols

Receptor Binding Assays

To determine the binding affinity of this compound for opioid receptors, competitive radioligand binding assays are employed.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the mu, kappa, and delta opioid receptors.

-

Materials:

-

Membrane preparations from cells expressing the human mu, kappa, or delta opioid receptor.

-

Radioligands: [³H]-DAMGO (for MOR), [³H]-U-69,593 (for KOR), [³H]-DPDPE (for DOR).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add the membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

For non-specific binding determination, add a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

-

Functional Assays: [³⁵S]GTPγS Binding Assay

This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor, providing a measure of agonist efficacy.

-

Objective: To determine the EC50 and Emax of this compound for G-protein activation at the kappa-opioid receptor.

-

Materials:

-

Membrane preparations from cells expressing the human kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the bound radioactivity using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax values for G-protein activation.

-

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of G-protein coupled opioid receptors.

Kappa-Opioid Receptor Agonism

As a KOR agonist, this compound binds to and activates KORs, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits directly interact with and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane. This reduces neuronal excitability. The Gβγ subunits also inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.

Mu-Opioid Receptor Partial Agonism/Antagonism

The activity of this compound at the MOR is more nuanced. As a partial agonist, it can bind to the receptor but produces a submaximal response compared to a full agonist like morphine. In the presence of a full agonist, a partial agonist can act as an antagonist by competing for receptor binding and reducing the overall response. This dual activity contributes to its complex pharmacological profile.

Conclusion

This compound remains a pivotal compound in the study of opioid systems. Its synthesis from common morphinan precursors is well-established, and its distinct pharmacological profile as a potent KOR agonist with mixed MOR activity provides a unique tool for dissecting the roles of these receptors in various physiological and pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and neuroscience.

References

- 1. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 2. mu-Opioid receptor-regulated adenylate cyclase activity in primary cultures of rat striatal neurons upon chronic morphine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kir3 channel signaling complexes: focus on opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Cyclorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclorphan is a morphinan (B1239233) derivative with a complex pharmacological profile, acting as a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) weak partial agonist or antagonist, while also exhibiting affinity for the sigma-1 receptor. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for their determination and for assessing its receptor binding characteristics. Furthermore, it elucidates the principal signaling pathways modulated by this compound, offering a valuable resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound, a semi-synthetic opioid, possesses a rigid pentacyclic structure characteristic of the morphinan class. A summary of its key chemical and physical properties is presented below.

Identification

| Property | Value |

| IUPAC Name | (-)-3-Hydroxy-N-cyclopropylmethylmorphinan |

| CAS Number | 4163-15-9[1] |

| Chemical Formula | C₂₀H₂₇NO[1] |

| Molecular Weight | 297.44 g/mol [1] |

Physicochemical Data

| Property | Value |

| Melting Point | 188 °C[1] |

| Boiling Point | 458.4 °C[1] |

| Solubility | Data not available in the public domain. Generally, morphinans are sparingly soluble in water and more soluble in organic solvents. |

| pKa | Data not available in the public domain. The tertiary amine in the morphinan structure suggests a pKa in the physiological range. |

Spectral Data

-

¹H-NMR and ¹³C-NMR: The complex polycyclic structure of this compound would result in a highly detailed NMR spectrum with distinct signals for the aromatic, aliphatic, and cyclopropyl (B3062369) protons and carbons. A study by Schmidhammer et al. (1998) provides 1H and 13C NMR data for related morphinan compounds, which can serve as a reference for spectral interpretation.[2]

-

FTIR: The FTIR spectrum would be expected to show characteristic peaks for the phenolic hydroxyl group (broad O-H stretch around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 297.44). Fragmentation patterns would be characteristic of the morphinan skeleton, involving cleavages of the cyclopropylmethyl group and fragmentation of the polycyclic ring system.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not publicly available. The following sections provide generalized, yet detailed, methodologies commonly employed for compounds of this class.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of crystalline this compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of this compound to its target receptors.

Objective: To determine the binding affinity (Ki) of this compound for the mu- (MOR), kappa- (KOR), and delta- (DOR) opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human MOR, KOR, or DOR.

-

Radioligands:

-

[³H]-DAMGO (for MOR)

-

[³H]-U-69,593 (for KOR)

-

[³H]-Naltrindole (for DOR)

-

-

Unlabeled this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Membrane homogenates from guinea pig brain or a cell line expressing the sigma-1 receptor.

-

Radioligand: [³H]-(+)-pentazocine

-

Unlabeled this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane homogenates as per standard protocols.

-

Assay Setup: In a 96-well plate, combine the membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at 37°C for 90 minutes.

-

Filtration: Rapidly filter the contents through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity of the filters.

-

Data Analysis: Calculate the IC₅₀ and Ki values as described for the opioid receptor binding assay.

Signaling Pathways

This compound's complex pharmacology arises from its interactions with multiple receptor systems, leading to the modulation of distinct downstream signaling cascades.

Kappa-Opioid Receptor (KOR) Agonism

As a KOR agonist, this compound activates Gαi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release.

Mu-Opioid Receptor (MOR) Antagonism

As a MOR antagonist, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents endogenous or exogenous MOR agonists from activating the receptor, thereby blocking their downstream effects, which are similar to those of KOR activation (i.e., inhibition of adenylyl cyclase and modulation of ion channels).

Sigma-1 Receptor Modulation

This compound's interaction with the sigma-1 receptor, an intracellular chaperone protein at the endoplasmic reticulum (ER), adds another layer of complexity to its pharmacological profile. Upon ligand binding, the sigma-1 receptor can translocate and modulate the activity of various ion channels and signaling proteins. A key function is the modulation of inositol (B14025) trisphosphate (IP₃) receptors, which leads to the regulation of intracellular calcium release from the ER.

References

Pharmacological profile of (-)-Cyclorphan as an opioid analgesic

An In-depth Technical Guide on the Pharmacological Profile of (-)-Cyclorphan

Introduction

This compound is a synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. First synthesized in 1964, it was investigated for its potent analgesic properties.[1] However, despite demonstrating strong pain relief, its development was halted due to the manifestation of psychotomimetic effects, which are primarily attributed to its interaction with the kappa-opioid receptor (KOR).[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, functional activity, signaling pathways, and the experimental methodologies used for its evaluation.

Receptor Binding and Functional Activity

This compound exhibits a complex and mixed pharmacological profile, interacting with multiple opioid and non-opioid receptors. Its primary activity is characterized by full agonism at the KOR, coupled with weak partial agonism or antagonism at the µ-opioid receptor (MOR) and agonism at the δ-opioid receptor (DOR).[1][2]

Quantitative Receptor Binding Profile

The binding affinities of this compound for various receptors have been determined through competitive radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Radioligand Used | Ki (nM) | Reference Tissue/Cell Line |

| Opioid Receptors | |||

| Mu (MOR) | Not Specified | ~0.46 | Guinea Pig Brain Membranes |

| Kappa (KOR) | Not Specified | ~0.23 | Guinea Pig Brain Membranes |

| Delta (DOR) | Not Specified | ~0.92 | Guinea Pig Brain Membranes |

| Non-Opioid Receptors | |||

| NMDA | [3H]-MK-801 | 23 | Cloned Rat NMDA Receptor |

| Sigma-1 (σ1) | [3H]-(+)-pentazocine | 344 | Cloned Rat σ1 Receptor |

| Sigma-2 (σ2) | [3H]-DTG | >10,000 | Cloned Rat σ2 Receptor |

Data compiled from multiple sources.[3][4]

As the data indicates, this compound has a high affinity for all three classical opioid receptors, with a slight preference for the KOR, being approximately 2-fold more selective for the KOR over the MOR and 4-fold more selective for the KOR over the DOR.[4] Notably, it also possesses a significant affinity for the N-methyl-D-aspartate (NMDA) receptor, comparable to that of phencyclidine (PCP), while showing poor affinity for sigma receptors.[3]

In Vitro Functional Profile

Functional assays, such as the [³⁵S]GTPγS binding assay, measure the ability of a ligand to activate the G-protein signaling cascade upon binding to a G-protein coupled receptor (GPCR) like the opioid receptors. The potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters determined from these assays.

| Receptor | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Functional Activity |

| Kappa (KOR) | [³⁵S]GTPγS | Not Specified | Not Specified | Full Agonist[1][2] |

| Mu (MOR) | [³⁵S]GTPγS | Not Specified | Not Specified | Weak Partial Agonist / Antagonist[1][2] |

| Delta (DOR) | [³⁵S]GTPγS | Not Specified | Not Specified | Agonist[1][2] |

Functional activity characterization is based on qualitative descriptions from cited literature.

In functional studies, this compound acts as a full agonist at the KOR.[1][2] Its activity at the MOR is more complex, being described as a weak partial agonist or an antagonist.[1][2][4] At the DOR, it functions as an agonist, though its affinity is significantly lower compared to the KOR.[1][2] Antinociceptive tests in mice have confirmed that the analgesic effects of this compound can be mediated by the delta receptor.[4]

Signaling Pathways

Opioid receptors are class A G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[5] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

-

G-Protein Dependent Signaling : The binding of an agonist like this compound to an opioid receptor (e.g., KOR) facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This causes the dissociation of the Gαi/o-GTP and Gβγ subunits.[5]

-

The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are key mechanisms for analgesia.[5]

-

-

β-Arrestin Signaling : In addition to G-protein signaling, agonist-bound opioid receptors can recruit β-arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, such as activating mitogen-activated protein kinase (MAPK) pathways.[5][6] The adverse effects of some opioids, like respiratory depression, have been linked to the β-arrestin pathway.[6]

References

- 1. Cyclorphan - Wikipedia [en.wikipedia.org]

- 2. Cyclorphan [medbox.iiab.me]

- 3. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(-)-Cyclorphan: A Technical Whitepaper on its Opioid Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclorphan is a morphinan (B1239233) derivative that has garnered significant interest within the scientific community due to its complex and compelling pharmacological profile at opioid receptors. As a mixed agonist-antagonist, it exhibits distinct activities at the mu (µ), kappa (κ), and delta (δ) opioid receptors, making it a valuable tool for research and a potential scaffold for the development of novel therapeutics with tailored effects. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, details the experimental protocols used for its characterization, and elucidates its downstream signaling pathways.

Receptor Binding Affinity of this compound

The affinity of this compound for the mu, kappa, and delta opioid receptors has been determined through competitive radioligand binding assays. These studies have consistently demonstrated that this compound possesses a high affinity for all three receptor subtypes, with a notable preference for the kappa opioid receptor.

A key study by Neumeyer et al. (1994) using guinea pig brain membranes provided crucial insights into its relative binding profile. The findings indicated that this compound is approximately two-fold more selective for the kappa receptor than the mu receptor and exhibits a four-fold greater affinity for the kappa receptor in comparison to the delta receptor[1]. While absolute Ki values can vary slightly between studies depending on the specific experimental conditions, the relative affinity profile remains a cornerstone of its pharmacological characterization. For instance, a derivative, p-methoxyphenylaminocyclorphan, has shown a Ki of 0.026 nM at the mu receptor and 0.03 nM at the kappa receptor, highlighting the high affinity of this class of compounds[2].

Table 1: Receptor Binding Affinity of this compound

| Opioid Receptor Subtype | Binding Affinity (Relative) | Functional Activity |

| Mu (µ) | High | Antagonist[1] |

| Kappa (κ) | Very High (highest affinity) | Agonist[1] |

| Delta (δ) | High | - |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound at opioid receptors is typically achieved through in vitro competitive radioligand binding assays using brain tissue homogenates. The following is a detailed methodology representative of such experiments.

1. Tissue Preparation:

-

Source: Whole brains from male Hartley guinea pigs are commonly used due to the well-characterized distribution of opioid receptors.

-

Homogenization: The brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is subjected to centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh buffer to remove endogenous ligands and other interfering substances. The final membrane preparation is stored at -80°C until use.

2. Competitive Binding Assay:

-

Radioligands: Tritiated, highly selective radioligands are used to label the specific opioid receptor subtypes. For example:

-

Mu (µ) receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)

-

Kappa (κ) receptor: [³H]U69,593

-

Delta (δ) receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

-

-

Incubation: A constant concentration of the selected radioligand is incubated with the prepared brain membrane homogenates in the presence of varying concentrations of unlabeled this compound. The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of this compound

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The functional activity of this compound as a mu-antagonist and a kappa-agonist dictates its downstream signaling effects.

Mu (µ) Opioid Receptor Antagonism

As a competitive antagonist at the mu opioid receptor, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it blocks the binding and subsequent signaling of endogenous and exogenous mu agonists (e.g., endorphins, morphine). This prevents the canonical mu-opioid signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).

References

- 1. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of (-)-Cyclorphan: A Technical Review of its Historical Development and Initial Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclorphan, a morphinan (B1239233) derivative synthesized in 1964, emerged as a potent analgesic with a unique mixed opioid receptor profile. Characterized as a full agonist at the kappa-opioid receptor (KOR) and a weak partial agonist or antagonist at the mu-opioid receptor (MOR), it held promise for strong pain relief with potentially reduced liability for addiction compared to pure MOR agonists. However, its clinical development was ultimately halted due to the emergence of psychotomimetic side effects, a phenomenon now largely attributed to its potent KOR agonism. This in-depth technical guide provides a comprehensive overview of the historical development of this compound, its initial pharmacological characterization, and the findings from its early clinical trials. The document details the experimental protocols for key assays, summarizes quantitative data in structured tables, and provides visualizations of the relevant signaling pathways to offer a thorough understanding of this pivotal compound in the history of opioid research.

Historical Development

This compound, chemically known as (-)-3-Hydroxy-N-cyclopropylmethylmorphinan, was first synthesized in 1964 by researchers at the Research Corporation.[1] Part of a broader effort to develop potent analgesics with a lower risk of addiction than morphine, the investigation into morphinan derivatives with mixed agonist-antagonist properties was a key focus of opioid research during this period. The discovery that nalorphine, a narcotic antagonist, also possessed analgesic properties spurred the search for compounds with a similar but more favorable clinical profile.[1]

The initial pharmacological studies of this compound revealed its complex interaction with the opioid receptor system. It was identified as a potent KOR agonist, while its effects at the MOR were characterized as weak partial agonism or outright antagonism.[1] This dual activity was thought to be a promising avenue for separating the analgesic effects of opioids from their addictive potential.

Initial Clinical Trials

Early clinical trials of this compound were conducted to evaluate its analgesic efficacy and safety profile in human subjects. These studies, primarily in patients with postoperative pain, confirmed its potent analgesic effects. However, they also revealed a significant and dose-limiting side effect profile, characterized by psychotomimetic reactions.

Efficacy

In studies conducted by Keats and Telford, intramuscular administration of this compound was found to be a potent analgesic in postoperative patients. Doses as low as 0.5 to 1.0 mg were reported to provide significant pain relief, comparable to that of 10 mg of morphine. The onset of analgesia was rapid, and the duration of action was relatively long.

Adverse Effects

The development of this compound was ultimately terminated due to the high incidence of undesirable side effects at analgesic doses. These were primarily psychotomimetic in nature and included feelings of depersonalization, disorientation, and hallucinations. These effects are now understood to be a class effect of potent KOR agonists.

Table 1: Summary of Initial Clinical Trial Data for this compound

| Parameter | Finding |

| Patient Population | Postoperative patients |

| Route of Administration | Intramuscular |

| Effective Analgesic Dose | 0.5 - 1.0 mg |

| Analgesic Efficacy | Comparable to 10 mg of morphine |

| Adverse Effects | Psychotomimetic reactions (depersonalization, disorientation, hallucinations), sedation, dizziness. |

Experimental Protocols

The initial characterization of this compound involved a series of in vitro and in vivo pharmacological assays to determine its receptor binding affinity and functional activity.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for mu, kappa, and delta opioid receptors.

Methodology:

-

Tissue Preparation: Membranes were prepared from guinea pig brain tissue. The tissue was homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in fresh buffer.

-

Radioligands: Tritiated (³H)-labeled selective opioid receptor ligands were used, such as [³H]DAMGO for MOR, [³H]U-69,593 for KOR, and [³H]DPDPE for DOR.

-

Assay: A fixed concentration of the radioligand was incubated with the brain membranes in the presence of varying concentrations of this compound.

-

Incubation: The mixture was incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Assays (Hot-Plate Test)

Objective: To assess the analgesic activity of this compound in an animal model of pain.

Methodology:

-

Animal Model: Mice were used for this assay.

-

Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C) was used.

-

Procedure:

-

A baseline reaction time (latency to lick a hind paw or jump) was determined for each mouse before drug administration.

-

This compound was administered to the mice, typically via subcutaneous or intraperitoneal injection.

-

At various time points after drug administration, the mice were placed on the hot plate, and the latency to the pain response was recorded.

-

A cut-off time was established to prevent tissue damage.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) was calculated for each animal at each time point.

Signaling Pathways

This compound exerts its effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). Its distinct actions at the KOR and MOR trigger different downstream signaling cascades.

Kappa-Opioid Receptor (KOR) Agonism

As a full agonist at the KOR, this compound activates the receptor, leading to the coupling of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits also leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing neuronal excitability. This is the primary mechanism for its analgesic effects. However, KOR activation also leads to the recruitment of β-arrestin and the activation of downstream signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which has been implicated in the dysphoric and psychotomimetic effects of KOR agonists.

References

(-)-Cyclorphan: A Comprehensive Technical Guide to a Full Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclorphan is a potent morphinan (B1239233) derivative that acts as a full agonist at the kappa-opioid receptor (KOR).[1][2] First synthesized in 1964, it has been a subject of extensive research due to its significant analgesic properties.[1][2] However, its clinical development was halted due to psychotomimetic effects, a common side effect associated with KOR activation.[1] This guide provides an in-depth technical overview of this compound's pharmacology, focusing on its interaction with the KOR, the downstream signaling pathways it activates, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound exhibits a distinct binding profile across the three main opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). It displays the highest affinity for the KOR, with significantly lower affinity for the MOR and DOR. Functionally, it acts as a full agonist at the KOR, a weak partial agonist or antagonist at the MOR, and an agonist at the DOR, though with much lower affinity compared to the KOR.[1][2]

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for this compound's interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| Mu (μ) | 40 ± 2.9 |

| Delta (δ) | 50 ± 1 |

| Kappa (κ) | 0.19 ± 0.04 |

Data from Roth et al., 2002, as cited in Preliminary Pharmacological Evaluation of Enantiomeric Morphinans.

Table 2: Functional Activity of this compound at Opioid Receptors

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Efficacy (Iₘₐₓ %) |

| Mu (μ) | Ca²⁺ Mobilization | 90 ± 10 | 0.80 ± 0.6 |

| Delta (δ) | Ca²⁺ Mobilization | NI | NA |

| Kappa (κ) | Ca²⁺ Mobilization | 1.7 ± 0.4 | 50 ± 1 |

Data from Roth et al., 2002, as cited in Preliminary Pharmacological Evaluation of Enantiomeric Morphinans. NI = No Inhibition, NA = Not Applicable.

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by a full agonist like this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and β-arrestins, leading to various physiological effects.

G-Protein Dependent Signaling

The canonical KOR signaling pathway involves the activation of pertussis toxin-sensitive Gi/o proteins.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The dissociation of the G-protein into its Gα and Gβγ subunits also modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3] These actions contribute to the analgesic effects of KOR agonists.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Cyclorphan's activity as a mu-opioid receptor (MOR) weak partial agonist or antagonist

An In-depth Examination of a Weak Partial Agonist/Antagonist

Introduction

(-)-Cyclorphan is a morphinan (B1239233) derivative that has been characterized as a ligand with a complex opioid receptor profile. While it is a full agonist at the kappa-opioid receptor (KOR), its activity at the mu-opioid receptor (MOR) is more nuanced, exhibiting properties of a weak partial agonist or an antagonist[1][2]. This dual activity at different opioid receptors has made it a subject of interest in research, particularly in the context of developing analgesics with a reduced side-effect profile. This technical guide provides a comprehensive overview of this compound's activity at the MOR, focusing on quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Analysis of this compound's MOR Activity

The interaction of this compound with the MOR has been investigated using various in vitro assays. The following tables summarize the available quantitative data on its binding affinity and functional activity, alongside data for standard MOR ligands for comparative purposes.

Table 1: Mu-Opioid Receptor Binding Affinity

| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |

| This compound | [³H]DAMGO | Brain membranes | Data not consistently available in cited literature | |

| Morphine | [³H]DAMGO | Rat brain homogenates | 1.2 | |

| Naltrexone (B1662487) | [³H]-Diprenorphine | HEK-μ cells | Kᵢ in nanomolar range | [2] |

| DAMGO | [³H]DAMGO | CHO-hMOR cells | Sub-nanomolar affinity | [3] |

Note: Specific Kᵢ values for this compound at the MOR are not consistently reported in the reviewed literature, though its binding has been confirmed.

Table 2: Mu-Opioid Receptor Functional Activity (GTPγS Assay)

| Compound | Preparation | EC₅₀ (nM) | Eₘₐₓ (%) (vs. DAMGO) | Reference |

| This compound | CHO-hMOR cells | Not explicitly stated | Characterized as partial agonist/antagonist | [1] |

| DAMGO | CHO-hMOR cells | ~130 | 100 | [4] |

| Morphine | CHO-hMOR cells | ~430 | ~96 | [4] |

| Buprenorphine | CHO-hMOR cells | < 0.1 | ~35 | [4] |

Note: While studies on derivatives of this compound in GTPγS assays are available, specific EC₅₀ and Eₘₐₓ values for the parent compound are not detailed in the provided search results. In vivo studies in pigeons trained to discriminate morphine from saline showed that l-cyclorphan produced only partial generalization, suggesting a limited intrinsic efficacy at mu-opioid receptors[5].

Table 3: Mu-Opioid Receptor Functional Activity (cAMP Inhibition Assay)

| Compound | Preparation | IC₅₀ (nM) / EC₅₀ (nM) | Eₘₐₓ (%) (vs. full agonist) | Reference |

| This compound | HEK-μ cells | Not explicitly stated | Characterized as weak partial agonist/antagonist | |

| Morphine | HEK-μ cells | 180 (IC₅₀) | Partial Agonist | [4] |

| Fentanyl | HEK-μ cells | 1 (IC₅₀) | Full Agonist | [4] |

| Buprenorphine | HEK-μ cells | 0.2 (IC₅₀) | Partial Agonist | [4] |

Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound's MOR activity is essential for interpreting the data and designing future experiments.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the MOR upon ligand binding.

1. Membrane Preparation:

-

Membranes are typically prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR)[1].

-

Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation (e.g., 10-20 µg of protein), GDP (e.g., 10-100 µM) to ensure agonist-dependent binding, and the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4)[1].

-

For antagonist activity determination, membranes are incubated with the antagonist in the presence of a fixed concentration of a MOR agonist like DAMGO.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

The plate is incubated at 30°C for 60 minutes with gentle shaking.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound [³⁵S]GTPγS.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all other measurements.

-

The specific binding is then plotted against the logarithm of the ligand concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

cAMP Inhibition Assay

This assay measures the downstream effect of MOR activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

-

HEK293 or CHO cells stably expressing the hMOR are cultured in appropriate media.

-

The cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

2. Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer.

-

To measure the inhibition of cAMP production, adenylyl cyclase is first stimulated with forskolin (B1673556) to generate a detectable level of cAMP.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound).

-

For antagonist activity, cells are pre-incubated with the antagonist before the addition of a MOR agonist.

-

The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

In a competitive immunoassay format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the experimental wells are interpolated from the standard curve.

-

The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the ligand concentration.

-

The IC₅₀ (for antagonists) or EC₅₀ (for agonists) values are determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Mu-Opioid Receptor Signaling Pathway

Caption: MOR signaling pathway upon agonist binding.

Experimental Workflow for GTPγS Assay

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Logical Relationship of Opioid Receptor Ligands

Caption: Comparison of MOR ligand actions.

Conclusion

This compound exhibits a complex pharmacological profile at the mu-opioid receptor, acting as a weak partial agonist or antagonist. While comprehensive quantitative data on its functional efficacy (Eₘₐₓ) and potency (EC₅₀) from in vitro assays like GTPγS and cAMP inhibition are not extensively detailed in the public literature, its binding to the MOR and its limited intrinsic activity are well-documented through comparative studies. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel MOR ligands. The nuanced activity of compounds like this compound underscores the importance of a multi-assay approach to fully elucidate the pharmacology of opioid receptor modulators in the quest for safer and more effective therapeutics.

References

- 1. Synthesis and Pharmacological Evaluation Aminothiazolomorphinans at Mu and Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discriminative stimulus effects of cyclorphan: selective antagonism with naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on the Psychotomimetic Effects of (-)-Cyclorphan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclorphan, a potent opioid analgesic of the morphinan (B1239233) class, has garnered significant interest within the scientific community due to its complex pharmacological profile, particularly its pronounced psychotomimetic effects. These effects, primarily mediated by its strong agonism at the kappa-opioid receptor (KOR), have precluded its clinical development as an analgesic. However, this very property makes this compound a valuable pharmacological tool for investigating the neurobiology of psychosis and related neuropsychiatric disorders. This technical guide provides a comprehensive overview of the preclinical research on the psychotomimetic effects of this compound, with a focus on its receptor binding profile, functional activity, and the behavioral and neurochemical consequences of its administration in animal models. Detailed experimental protocols and signaling pathways are presented to facilitate further research in this area.

Introduction

This compound is a semi-synthetic opioid derivative characterized by a high affinity and efficacy at the kappa-opioid receptor (KOR).[1] While initially explored for its analgesic properties, its development was halted due to the consistent observation of psychotomimetic and dysphoric effects in human subjects.[1] These adverse effects are now understood to be a class effect of KOR agonists. This guide delves into the preclinical data that elucidates the mechanisms underlying these psychotomimetic effects, providing a foundation for researchers utilizing this compound as a pharmacological probe.

Receptor Binding and Functional Activity

The pharmacological actions of this compound are dictated by its interactions with a range of receptors, most notably the opioid and sigma receptor families.

Quantitative Data: Receptor Binding Affinities and Functional Potency

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and related compounds.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Opioid Receptors | |||

| Kappa (KOR) | 0.030 | Guinea Pig Brain | [2] |

| Mu (MOR) | 0.026 | Guinea Pig Brain | [2] |

| Delta (DOR) | ~4-fold lower affinity than KOR | Guinea Pig Brain | |

| Sigma Receptors | |||

| Sigma-1 | 344 | - | [2] |

| Sigma-2 | Poor affinity | - | [2] |

| Other Receptors | |||

| NMDA | 23 | - | [2] |

Note: Data for DOR affinity is presented as a relative value as a specific Ki was not available in the cited literature.

Table 2: Functional Potency (EC50/IC50) of Kappa-Opioid Agonists

| Compound | Assay | Parameter | Value (nM) | Cell Line/System | Reference |

| U-50,488 (prototypical KOR agonist) | GTPγS Binding | EC50 | 3.1 | CHO cells expressing human KOR | [3] |

| Dynorphin A (1-17) (endogenous ligand) | GTPγS Binding | EC50 | - | CHO cells expressing human KOR | [3] |

| This compound | GTPγS Binding | EC50 | Data not available | - | - |

| U-69,593 (prototypical KOR agonist) | cAMP Inhibition | EC50 | 1.7 | Rat KOR expressing cells | [4] |

| This compound | cAMP Inhibition | IC50 | Data not available | - | - |

Note: Specific EC50/IC50 values for this compound in functional assays were not available in the reviewed literature. The data for prototypical KOR agonists are provided for context.

Experimental Protocols: In Vitro Assays

This assay determines the affinity of a compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human KOR, MOR, or DOR).

-

Radiolabeled ligand specific for the receptor (e.g., [³H]U-69,593 for KOR).

-

Unlabeled test compound (this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G protein-coupled receptors (GPCRs).

-

Materials:

-

Cell membranes expressing the GPCR of interest (e.g., KOR).

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[1][3]

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined.[1]

-

This functional assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like the KOR.

-

Materials:

-

Intact cells expressing the receptor of interest.

-

Forskolin (B1673556) (an activator of adenylyl cyclase).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-incubate the cells with the test compound at various concentrations.[5][6]

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

-

Agonist activation of the KOR will inhibit forskolin-stimulated cAMP production.

-

The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.

-

Signaling Pathways

The psychotomimetic effects of this compound are a direct consequence of the intracellular signaling cascades it initiates upon binding to its primary targets.

Kappa-Opioid Receptor (KOR) Signaling

This compound is a potent agonist at the KOR, a Gi/o-coupled GPCR.[7][8] Its activation leads to a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.

Sigma-1 Receptor Signaling

Although this compound has lower affinity for the sigma-1 receptor, this interaction may contribute to its complex pharmacological profile. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9][10]

Preclinical Behavioral Models of Psychotomimetic Effects

Several animal models are employed to assess the psychotomimetic-like effects of compounds like this compound.

Head-Twitch Response (HTR) in Rodents

The head-twitch response is a rapid, rotational head movement that is considered a behavioral proxy for hallucinogenic activity in humans.[11] While primarily associated with serotonin (B10506) 5-HT2A receptor agonists, other compounds, including some KOR agonists, can also elicit this behavior.

-

Experimental Protocol:

-

Habituation: Individually house rodents (mice or rats) in observation chambers (e.g., clear cylindrical enclosures) for a period of 30-60 minutes to allow for acclimation to the novel environment.[12][13]

-

Drug Administration: Administer this compound or a vehicle control via a specified route (e.g., intraperitoneal, subcutaneous).

-

Observation: Following a pre-determined latency period (e.g., 10-15 minutes), observe the animals for a set duration (e.g., 20-30 minutes).[12][13]

-

Quantification: Manually or automatically count the number of head twitches. A head twitch is defined as a rapid, convulsive-like, side-to-side movement of the head that is distinct from normal grooming or exploratory behaviors.

-

Data Analysis: Compare the frequency of head twitches between the drug-treated and vehicle-treated groups.

-

Drug Discrimination in Pigeons

Drug discrimination is a behavioral paradigm that assesses the subjective effects of a drug. Animals are trained to recognize the interoceptive cues produced by a specific drug and to respond accordingly to receive a reward.

-

Experimental Protocol:

-

Apparatus: A standard operant conditioning chamber equipped with two or more response keys and a food hopper.

-

Training:

-

Pigeons are trained to discriminate between an injection of a known psychotomimetic drug (e.g., a KOR agonist like ethylketazocine or cyclazocine) and a vehicle injection.[14]

-

Following a drug injection, pecking one key (the "drug-appropriate" key) is reinforced with food, while pecking the other key has no consequence.

-

Following a vehicle injection, pecking the other key (the "vehicle-appropriate" key) is reinforced.

-

Training continues until the pigeons consistently respond on the correct key for each condition.

-

-

Testing:

-

Once the discrimination is established, test sessions are conducted where various doses of this compound are administered.

-

The percentage of responses on the drug-appropriate key is measured.

-

Full generalization is said to occur if the animal predominantly responds on the drug-appropriate key, indicating that this compound produces subjective effects similar to the training drug. A study on pigeons trained to discriminate ethylketazocine showed dose-related generalization to this compound.[14]

-

-

Neurochemical Effects

The psychotomimetic effects of this compound are thought to arise from its modulation of key neurotransmitter systems, particularly dopamine (B1211576) and serotonin.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.

-

Experimental Protocol:

-

Surgery: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex).

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sampling: Dialysate samples are collected at regular intervals.

-

Baseline: Baseline neurotransmitter levels are established.

-

Drug Administration: this compound is administered.

-

Post-Drug Sampling: Dialysate collection continues to monitor changes in neurotransmitter levels.

-

Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15][16]

-

Conclusion

Preclinical research has firmly established this compound as a potent KOR agonist whose psychotomimetic effects are a direct consequence of this activity. In vitro studies have characterized its binding profile and functional activity, while in vivo behavioral models, such as the head-twitch response and drug discrimination paradigms, provide a means to assess its psychotomimetic-like properties in animals. The underlying signaling pathways involve the canonical Gi/o-coupled cascade, leading to the modulation of neuronal activity and neurotransmitter release. Although a comprehensive understanding of its neurochemical effects, particularly on dopamine and serotonin systems, requires further investigation with techniques like in vivo microdialysis, the existing body of preclinical data solidifies the role of this compound as an indispensable tool for probing the neurobiology of KOR-mediated psychosis and for the development of novel therapeutic agents targeting this system.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug Discrimination in Pigeons Trained to Discriminate among Morphine, U50,488, a Combination of These Drugs, and Saline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]